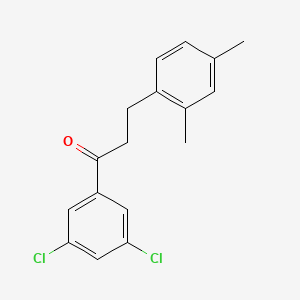

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERWXHGOCKIXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644706 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-52-0 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzoyl chloride with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for creating more complex organic molecules.

2. Reaction Mechanisms:

The compound can undergo typical ketone reactions such as:

- Nucleophilic addition

- Electrophilic substitution

- Condensation reactions

These reactions are instrumental in modifying the compound for specific applications in synthetic organic chemistry.

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. In a controlled study, the compound demonstrated efficacy against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

2. Cancer Research:

In studies involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in increased apoptotic markers such as caspase-3 activation and PARP cleavage. This indicates potential applications in cancer therapeutics by inducing apoptosis in malignant cells .

Medical Applications

1. Pharmacological Research:

The compound is being investigated for its pharmacological properties, particularly its anti-inflammatory and analgesic effects. Ongoing research aims to elucidate its mechanism of action and therapeutic potential.

2. Drug Development:

As an intermediate in drug synthesis, this compound is being explored for its ability to serve as a lead compound for new therapeutic agents targeting various diseases.

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals, including fragrances and dyes. Its chemical properties facilitate the creation of high-value products used across various industries .

Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2',4'-Dichloroacetophenone | Dichloro-substituted acetophenone | Antibacterial | Lacks dimethyl substitution |

| 4-Chloro-3-(2,4-dimethylphenyl)butan-2-one | Similar ketonic structure | Antitumor | Different side chain |

| 4-Methylpropiophenone | Methyl-substituted propiophenone | Antifungal | No halogen substitution |

This table illustrates how variations in substituents influence biological activities and chemical reactivity, emphasizing the unique profile of this compound.

Case Studies

Antimicrobial Study:

In laboratory tests, researchers evaluated the antimicrobial efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial counts post-treatment, showcasing strong antimicrobial potential.

Cancer Cell Line Study:

A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound may have therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Thiomethyl vs.

- Fluorine Substitution : The 3'-chloro-5'-fluoro analog (CAS 898781-63-0) combines halogen electronegativities, which may improve metabolic stability in pharmaceutical contexts .

Physical and Chemical Properties

- Molecular Weight : Most dichloro analogs have molecular weights near 307–323 g/mol , with thiomethyl or fluorine substituents causing slight increases .

- Solubility: The 2,4-dimethylphenyl group enhances lipophilicity compared to unsubstituted phenyl analogs (e.g., 2',4'-dichloro-3-phenylpropiophenone, CAS 898788-53-9). Thiomethyl derivatives may exhibit improved solubility in polar solvents due to sulfur’s polarizability .

- Stability : Electron-withdrawing chlorine groups stabilize the ketone moiety against nucleophilic attack, whereas electron-donating methyl groups on the phenyl ring could moderate this effect .

Biological Activity

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its structure includes a dichloro substituent and a dimethylphenyl group, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H20Cl2O

- Molecular Weight : 347.28 g/mol

- Structure : The compound features a propiophenone backbone with dichloro and dimethyl substitutions that may affect its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can alter the metabolism of various substrates, potentially leading to therapeutic effects or toxicity.

- Receptor Interaction : It is suggested that this compound may interact with cellular receptors, influencing signaling pathways that regulate physiological functions.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. While specific data on this compound is limited, studies on related compounds suggest potential effectiveness against various bacterial and fungal strains.

Anti-inflammatory Effects

Some derivatives of propiophenones have demonstrated anti-inflammatory activity in vitro. This suggests that this compound may also possess similar properties, meriting further investigation.

Case Studies and Research Findings

-

Study on Structure-Activity Relationship (SAR) :

- A comparative analysis of various substituted propiophenones revealed that the presence of halogen atoms significantly enhances biological activity due to increased lipophilicity and receptor binding affinity.

- The study highlighted that dichloro substitutions generally improve the potency of these compounds in enzyme inhibition assays.

-

Pharmacological Evaluation :

- In one study examining synthetic cathinones with structural similarities, it was found that certain derivatives exhibited significant stimulant effects mediated through monoamine transporter inhibition.

- The S-enantiomer was identified as more potent than its R counterpart in affecting dopamine and norepinephrine uptake, suggesting enantioselectivity in biological responses.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential enzyme inhibitor | |

| Related Propiophenone Derivative | Antimicrobial | |

| Synthetic Cathinone | Stimulant effects via transporter inhibition |

Safety Profile and Toxicity

The safety profile of this compound is not well characterized. However, related compounds have been associated with adverse effects such as:

- Cardiovascular issues (e.g., tachycardia)

- Neurological symptoms (e.g., agitation, hallucinations)

Further research is necessary to establish a comprehensive safety profile for this compound.

Q & A

Q. What are the standard synthetic routes for preparing 3',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone, and what analytical techniques validate its purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dimethylbenzene and a chloro-substituted propanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, purity is validated using:

- HPLC : C18 reverse-phase column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (carbonyl resonance ~200 ppm) .

Critical Note : Monitor reaction temperature (40–60°C) to avoid over-chlorination byproducts.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity (similar to chlorinated phenol derivatives) .

- Waste Disposal : Segregate halogenated waste and treat via incineration with alkaline scrubbers to neutralize HCl emissions .

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~350–360 for C₁₇H₁₅Cl₂O) .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

- XRD : For crystalline derivatives, compare with simulated powder patterns from single-crystal data .

Advanced Research Questions

Q. How does the steric and electronic effects of the 2,4-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The 2,4-dimethyl groups reduce accessibility to the para position, limiting Suzuki-Miyaura coupling efficiency. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

- Electronic Effects : Electron-donating methyl groups activate the ring for electrophilic substitution but deactivate it toward nucleophilic attack. Use DFT calculations (B3LYP/6-31G*) to map charge distribution .

Q. What experimental strategies resolve contradictions in reported degradation pathways under UV exposure?

- Methodological Answer :

- Controlled Studies : Conduct photolysis in quartz cells with monochromatic UV light (λ = 254 nm) and track degradation via LC-MS. Compare results across solvents (e.g., acetonitrile vs. water) .

- Degradation Products : Identify intermediates (e.g., dechlorinated derivatives) using tandem MS/MS and isotopic labeling .

Table 1 : Example degradation conditions and outcomes:

| UV Intensity (mW/cm²) | Solvent | Half-Life (h) | Major Byproduct |

|---|---|---|---|

| 10 | MeCN | 6.2 | 3-(2,4-dimethylphenyl)propiophenone |

| 10 | H₂O | 3.8 | Hydroxylated derivative |

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes. Parameterize force fields with partial charges derived from HF/6-31G* calculations .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What are the limitations of current ecotoxicity assays for this compound, and how can they be improved?

- Methodological Answer :

- Limitations : Standard algal growth inhibition tests (OECD 201) may underestimate toxicity due to the compound’s low water solubility. Use nano-encapsulation to enhance bioavailability in aquatic models .

- Improved Protocols : Combine zebrafish embryo assays (OECD 236) with metabolomics (GC-MS) to track bioaccumulation and oxidative stress markers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardization : Use the shake-flask method with HPLC quantification. Control temperature (±0.1°C) and equilibration time (24–48 h) .

- Confounding Factors : Residual solvents (e.g., DMSO) in stock solutions can artificially inflate solubility. Validate via ¹H NMR .

Q. Why do catalytic hydrogenation yields vary significantly between studies, and how can reproducibility be enhanced?

- Methodological Answer :

- Catalyst Deactivation : Chlorine substituents may poison Pd/C catalysts. Switch to PtO₂ or Raney Ni and monitor H₂ pressure (50–100 psi) .

- Solvent Effects : Use ethanol instead of THF to improve catalyst dispersion. Pre-treat substrates with activated charcoal to remove inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.